molecular formula C13H10N2 B8009955 2-(4-Methylphenyl)isonicotinonitrile

2-(4-Methylphenyl)isonicotinonitrile

Cat. No.: B8009955
M. Wt: 194.23 g/mol
InChI Key: OVEZPDGOHQXDPA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)isonicotinonitrile is an aromatic nitrile derivative featuring a pyridine ring substituted with a cyano group at the 2-position and a 4-methylphenyl group at the para position of the pyridine. These compounds are frequently explored as intermediates in pharmaceutical synthesis or as ligands for biological targets due to their modular structure and tunable electronic properties .

Properties

IUPAC Name

2-(4-methylphenyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-8-11(9-14)6-7-15-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZPDGOHQXDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)isonicotinonitrile typically involves the reaction of 4-methylbenzyl chloride with isonicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Methylbenzyl chloride+IsonicotinonitrileK2CO3,DMF,HeatThis compound\text{4-Methylbenzyl chloride} + \text{Isonicotinonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Methylbenzyl chloride+IsonicotinonitrileK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or other oxidized products.

    Reduction: Formation of 2-(4-methylphenyl)isonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)isonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)isonicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as a ligand, binding to metal ions or other molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly influence lipophilicity, solubility, and drug-likeness. For example:

  • 2-(4-Chloropiperidin-1-yl)isonicotinonitrile (CAS 1185318-26-6) incorporates a chloropiperidinyl group, increasing molecular weight (221.69 g/mol) and halogen-driven polarity .
Table 1: Key Properties of Isonicotinonitrile Analogs
Compound Substituent Molecular Formula log P* Key Application
2-(4-Methylphenyl)isonicotinonitrile 4-Methylphenyl C₁₃H₁₁N₂ ~3.0† Pharmaceutical intermediate
2-((4-Methoxybenzyl)amino)isonicotinonitrile 4-Methoxybenzyl amino C₁₄H₁₃N₃O N/A API intermediate
2-(4-Chloropiperidin-1-yl)isonicotinonitrile 4-Chloropiperidinyl C₁₁H₁₂ClN₃ N/A Safety studies
2-(2,6-Diazaspiro[3.3]heptan-2-yl)isonicotinonitrile Spirocyclic diamine C₁₀H₁₁N₄ N/A D3 receptor ligand

†Estimated based on structurally similar 2-(4-methylphenyl)indolizine (log P = 3.73) .

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